7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may exhibit interesting chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromen-2-one core: This can be achieved through the condensation of a phenol derivative with a suitable diketone under acidic or basic conditions.
Introduction of the piperidin-1-ylmethyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced to the chromen-2-one core.
Functional group modifications: Additional steps may be required to introduce or modify the hydroxy, methyl, and phenyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Dihydrochromen-2-ones.
Substitution products: Various substituted chromen-2-ones.
Scientific Research Applications
7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Structurally related compounds known for their anticoagulant and antimicrobial properties.
Flavonoids: Another class of compounds with a similar core structure, known for their antioxidant and anti-inflammatory activities.
Uniqueness
The presence of the piperidin-1-ylmethyl group and the specific substitution pattern on the chromen-2-one core may confer unique biological activities and chemical reactivity to 7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, distinguishing it from other similar compounds.
Properties
IUPAC Name |
7-hydroxy-4-methyl-3-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-17-10-11-19(24)18(14-23-12-6-3-7-13-23)21(17)26-22(25)20(15)16-8-4-2-5-9-16/h2,4-5,8-11,24H,3,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCXFCAYQWOOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCC3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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